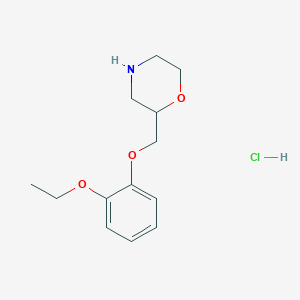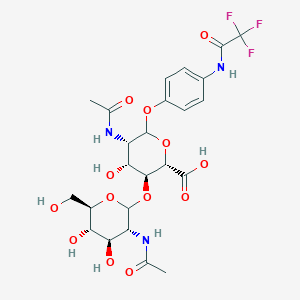
Tagdmu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tagdmu, also known as TGF-β activated kinase 1 (TAK1)-binding protein 1 (TAB1)-dependent mitogen-activated protein kinase kinase kinase (MAP3K7) is a protein that plays a critical role in cellular signaling pathways. It is involved in the regulation of various cellular processes such as inflammation, cell growth, differentiation, and apoptosis.
作用机制
Tagdmu is a protein that is involved in the regulation of various cellular processes through its interaction with other proteins. It binds to and activates the Tagdmuβ activated kinase 1 (TAK1) protein, which in turn activates downstream signaling pathways such as the MAP kinase pathway. This leads to the activation of various transcription factors that regulate gene expression and cellular processes.
生化和生理效应
Tagdmu has been found to have various biochemical and physiological effects on cells. It has been shown to regulate the production of cytokines and chemokines, which are involved in inflammation and immune responses. It also regulates cell growth, differentiation, and apoptosis, which are important processes for normal cell function.
实验室实验的优点和局限性
Tagdmu is a useful protein for laboratory experiments due to its role in cellular signaling pathways. It can be used to study the effects of various drugs and therapies on cellular processes such as inflammation, cell growth, and differentiation. However, one limitation of studying Tagdmu is that it is a complex protein that interacts with many other proteins in the cell, making it difficult to study its specific effects.
未来方向
There are many future directions for research on Tagdmu. One area of research is the development of new drugs and therapies that target Tagdmu and its downstream signaling pathways. Another area of research is the study of Tagdmu in various disease states such as cancer, inflammation, and autoimmune disorders. Additionally, research on the regulation of Tagdmu expression and its interactions with other proteins in the cell will provide insights into its role in cellular signaling pathways.
合成方法
Tagdmu is a protein that is synthesized in the cells of the body. It is encoded by the MAP3K7 gene which is located on chromosome 6 in humans. The protein is synthesized through a process called translation, where the genetic information in the mRNA is used to synthesize a protein.
科学研究应用
Tagdmu has been the subject of extensive scientific research due to its role in cellular signaling pathways. It has been found to be involved in various cellular processes such as inflammation, cell growth, differentiation, and apoptosis. Research on Tagdmu has led to the development of new drugs and therapies for various diseases such as cancer, inflammation, and autoimmune disorders.
属性
CAS 编号 |
140686-60-8 |
|---|---|
产品名称 |
Tagdmu |
分子式 |
C24H30F3N3O13 |
分子量 |
625.5 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S)-5-acetamido-3-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1 |
InChI 键 |
TVBAJMBZMHWBCP-SKJNJHBWSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@@H]([C@@H](C(O[C@@H]2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
同义词 |
4-trifluoroacetamidophenyl 2-acetamido-4-O-(2-acetamido-2-deoxyglucopyranosyl)-2-deoxymannopyranosiduronic acid TAGDMU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B134181.png)
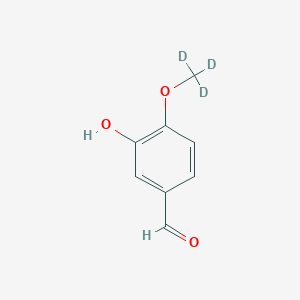
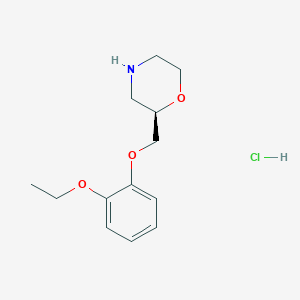
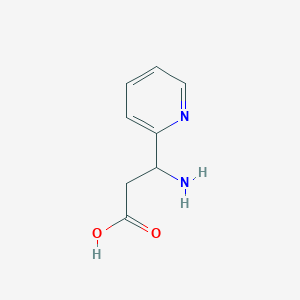
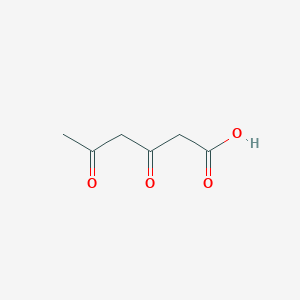
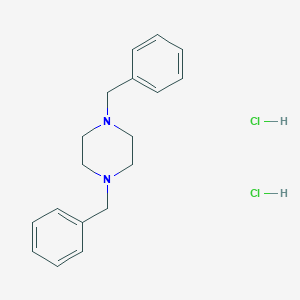
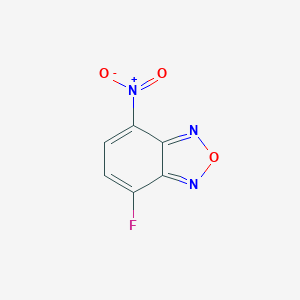
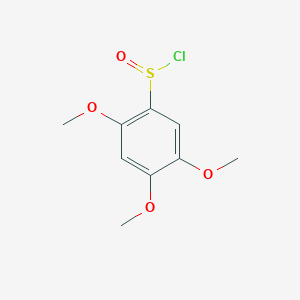
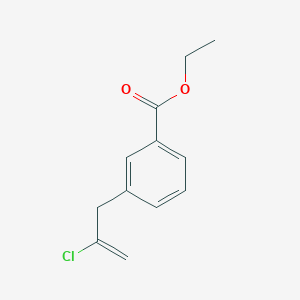
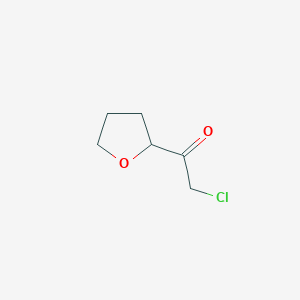
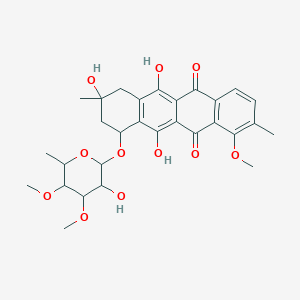
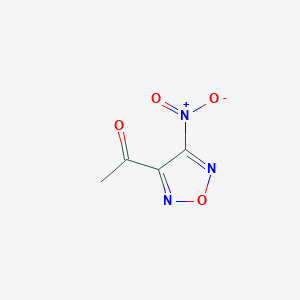
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)
